molecular formula C25H23N3O4 B11317249 N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Cat. No.: B11317249
M. Wt: 429.5 g/mol
InChI Key: IHILUSCOGKFXLP-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is a complex organic compound that features a benzyl group, an oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Phenoxy Group: The oxadiazole intermediate is then reacted with a phenol derivative in the presence of a base to form the phenoxy-substituted oxadiazole.

    Introduction of the Benzyl Group: The final step involves the reaction of the phenoxy-substituted oxadiazole with benzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzyl and phenoxy groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2-{5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide
  • N-benzyl-2-(2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide

Uniqueness

N-benzyl-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

N-benzyl-2-[2-[5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C25H23N3O4/c1-18-8-7-11-20(14-18)30-17-24-27-25(28-32-24)21-12-5-6-13-22(21)31-16-23(29)26-15-19-9-3-2-4-10-19/h2-14H,15-17H2,1H3,(H,26,29)

InChI Key

IHILUSCOGKFXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=NO2)C3=CC=CC=C3OCC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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